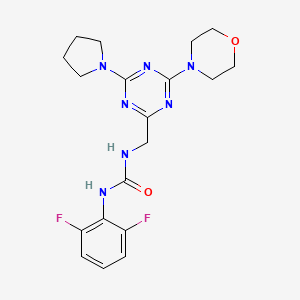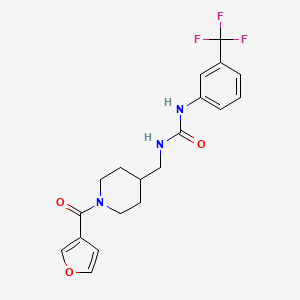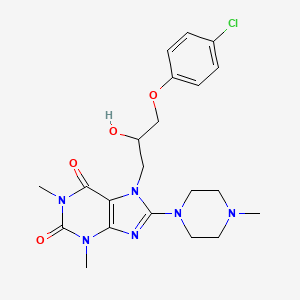![molecular formula C11H13N B2662976 1-Phenyl-3-azabicyclo[3.1.0]hexane CAS No. 66505-14-4](/img/structure/B2662976.png)
1-Phenyl-3-azabicyclo[3.1.0]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-azabicyclo[3.1.0]hexane is a bicyclic compound with a unique structure that includes a phenyl group and an azabicyclohexane ring.
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-azabicyclo[3.1.0]hexane can be synthesized through various methods. One common approach involves the cyclopropanation of internal alkenes with N-tosylhydrazones using palladium catalysis. This method provides high yields and diastereoselectivities . Another approach involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which simultaneously forms both rings in a single reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of transition metal catalysis and tandem cyclizations from acyclic precursors are promising approaches for large-scale synthesis .
化学反应分析
Types of Reactions: 1-Phenyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .
科学研究应用
1-Phenyl-3-azabicyclo[3.1.0]hexane has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-Phenyl-3-azabicyclo[3.1.0]hexane involves its interaction with sigma receptors. These receptors are involved in modulating neurotransmitter systems and have roles in various physiological processes. The compound binds to these receptors, influencing their activity and leading to various pharmacological effects .
相似化合物的比较
3-Phenylpiperidines: These compounds share structural similarities with 1-Phenyl-3-azabicyclo[3.1.0]hexane and also interact with sigma receptors.
Cyclopropane Derivatives: Compounds with cyclopropane rings exhibit similar chemical reactivity and are used in similar applications.
Uniqueness: this compound is unique due to its conformationally restricted structure, which enhances its affinity and selectivity for sigma receptors compared to other similar compounds .
属性
IUPAC Name |
1-phenyl-3-azabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXPTPHIWQWOQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66505-14-4 |
Source


|
| Record name | 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the structure of 1-phenyl-3-azabicyclo[3.1.0]hexane influence its affinity for sigma receptors?
A1: Research suggests that the rigid structure of this compound, compared to the more flexible 3-phenylpiperidines, does not negatively impact its affinity for sigma receptors. In fact, many derivatives display moderate to high affinity for both σ1 and σ2 subtypes []. Interestingly, the stereochemistry at the C-1 carbon significantly influences receptor selectivity, with dextrorotatory isomers exhibiting higher affinity for σ1 receptors, mirroring the binding preferences observed in 3-phenylpiperidines [].
Q2: What makes certain this compound derivatives particularly interesting as potential aromatase inhibitors?
A2: Studies have shown that introducing substituents to the azabicyclo[3.1.0]hexane-2,4-dione ring can significantly enhance the inhibitory potency towards aromatase. For instance, analogues like 1-(4-aminophenyl)-3-butyl-3-azabicyclo[3.1.0]hexane-2,4-dione and 1-(4-aminophenyl)-3-pentyl-3-azabicyclo[3.1.0]hexane-2,4-dione exhibit up to 100-fold greater aromatase inhibition compared to aminoglutethimide, a known inhibitor []. This highlights the importance of specific structural modifications in optimizing the inhibitory activity of these compounds.
Q3: Has this compound been investigated for its analgesic properties?
A3: Yes, bicifadine, a derivative of this compound, has shown promise as a non-opioid analgesic. Preclinical studies revealed its potent analgesic activity, attributed to its activity as an NMDA antagonist and an inhibitor of both norepinephrine and serotonin transporters []. Furthermore, bicifadine demonstrated efficacy in managing postoperative dental pain, postbunionectomy pain, and chronic lower back pain in clinical trials [].
Q4: How does the introduction of specific functional groups affect the biological activity of this compound derivatives?
A4: The biological activity of this compound derivatives can be significantly altered by introducing specific functional groups. For example, replacing the piperidine-2,6-dione ring in aminoglutethimide with an unsubstituted azabicyclo[3.1.0]hexane-2,4-dione ring resulted in a compound (1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione) with slightly higher aromatase inhibition but no activity towards the cholesterol side chain cleavage enzyme []. Further modifications to the para-amino group, such as alkylation, replacement with hydrogen, or substitution with methyl, aldehyde, or secondary alcohol groups, led to a complete loss of activity against both enzymes []. This underscores the importance of structure-activity relationship studies in optimizing the desired biological activity of these compounds.
Q5: What is the stereoselective synthesis pathway for generating specific isomers of 2-substituted 1-phenyl-3-azabicyclo[3.1.0]hexanes?
A5: Both cis and trans isomers of 2-methyl-1-phenyl-3-azabicyclo[3.1.0]hexanes and 1,2-diphenyl-3-azabicyclo[3.1.0]hexanes have been successfully synthesized using 2-oxo-1-phenyl-3-azabicyclo[3.1.0]hexane as a starting material [, ]. This approach allows for the controlled introduction of substituents at the 2-position, leading to the desired stereoisomers. The relative stereochemistry of the synthesized compounds was then determined using nuclear magnetic resonance spectroscopy and molecular modeling techniques [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B2662893.png)

![N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2662895.png)
![2-[1-(6-chloropyrazin-2-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide](/img/structure/B2662896.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2662897.png)
![8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2662898.png)
![N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2662899.png)
![5-methyl-7-(morpholine-4-carbonyl)-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2662901.png)


![2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2662910.png)
![N-[1-(2-chlorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2662911.png)


